molecular formula C23H15N3O3 B11067168 2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11067168
M. Wt: 381.4 g/mol
InChI Key: NUTPHEPSHLNCFA-UHFFFAOYSA-N
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Description

2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE is a complex heterocyclic compound that belongs to the class of pyranoquinolines. This compound is of significant interest due to its potential pharmacological properties and its structural complexity, which makes it a valuable target for synthetic chemists.

Preparation Methods

The synthesis of 2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method allows for the construction of the heterocyclic core in a single step, making it efficient and practical for laboratory synthesis. Industrial production methods may involve similar multicomponent reactions but optimized for larger scales and higher yields.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar compounds include other pyranoquinoline derivatives such as:

2-AMINO-4-(2-FURYL)-5-OXO-6-PHENYL-5,6-DIHYDRO-4H-PYRANO[3,2-C]QUINOLIN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15N3O3

Molecular Weight

381.4 g/mol

IUPAC Name

2-amino-4-(furan-2-yl)-5-oxo-6-phenyl-4H-pyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C23H15N3O3/c24-13-16-19(18-11-6-12-28-18)20-21(29-22(16)25)15-9-4-5-10-17(15)26(23(20)27)14-7-2-1-3-8-14/h1-12,19H,25H2

InChI Key

NUTPHEPSHLNCFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(C(=C(O4)N)C#N)C5=CC=CO5

Origin of Product

United States

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